molecular formula C13H17FN2O2 B13323505 (3S,4R)-benzyl 3-amino-4-fluoropiperidine-1-carboxylate

(3S,4R)-benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B13323505
M. Wt: 252.28 g/mol
InChI Key: JREMPGXODKGFEJ-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, an amino group, and a fluorine atom attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amino group is introduced via nucleophilic substitution reactions.

    Benzyl Protection: The benzyl group is added using benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino and fluorine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) and benzyl bromide for benzyl protection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate
  • (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

Uniqueness

BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE is unique due to its specific stereochemistry and the presence of both an amino and a fluorine group on the piperidine ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12+/m1/s1

InChI Key

JREMPGXODKGFEJ-NEPJUHHUSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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